N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a furan ring, a pyridine ring, and a trifluoromethoxy benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl pyridine intermediate, followed by the introduction of the trifluoromethoxy benzamide group through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the pyridine ring may produce piperidine derivatives.
Scientific Research Applications
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes and receptors, potentially inhibiting or activating their functions. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-[6-(2-furyl)pyrid-3-yl]methylamine: This compound shares the furan and pyridine rings but lacks the trifluoromethoxy benzamide group.
Pinacol boronic esters: These compounds are valuable in organic synthesis but differ significantly in structure and reactivity.
Uniqueness
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy benzamide group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide, a compound with the CAS number 2034394-30-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H13F3N2O2, with a molecular weight of 346.3 g/mol. The presence of a furan ring, pyridine moiety, and a trifluoromethoxy group contributes to its unique chemical reactivity and biological interaction potential.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, certain N-heterocycles have shown promising activity against viral infections by inhibiting viral replication mechanisms. The structure's ability to interact with viral proteins may enhance its efficacy as an antiviral agent .
Antibacterial Properties
The compound's structural analogs have been investigated for antibacterial properties. Research indicates that derivatives containing furan and pyridine rings exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range between 3.12 and 12.5 µg/mL .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, its mechanism of action involves binding to active sites of target enzymes, thereby inhibiting their function. This property is particularly relevant in the context of drug development for diseases such as tuberculosis, where enzyme inhibition can disrupt bacterial growth .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of this compound in various contexts:
- Antiviral Efficacy : In vitro assays demonstrated that compounds with similar structures showed EC50 values indicating effective antiviral activity at concentrations lower than traditional antiviral agents .
- Antibacterial Testing : Compounds derived from the same scaffold were tested against resistant bacterial strains, showing enhanced potency compared to existing antibiotics .
- Mechanism Exploration : Investigations into the binding interactions between this compound and target enzymes revealed insights into its inhibitory mechanisms, supporting its potential as a therapeutic candidate .
Comparative Analysis
Compound | Biological Activity | MIC/EC50 Values | Target |
---|---|---|---|
N-Acetylcysteine | Antiviral | EC50 = 0.20 µM | TMV CP |
N-(6-(furan-2-yl)pyridin-3-yl)methyl-benzamide | Antibacterial | MIC = 3.12 µg/mL | S. aureus |
Trifluoromethyl analogs | Enzyme Inhibition | Variable | Various |
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)26-14-6-4-13(5-7-14)17(24)23-11-12-3-8-15(22-10-12)16-2-1-9-25-16/h1-10H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCXGZKKBDHEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.